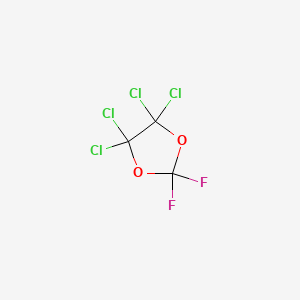
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Overview
Description
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is a chemical compound with the molecular formula C3Cl4F2O2 and a molecular weight of 247.84 g/mol It is characterized by the presence of four chlorine atoms and two fluorine atoms attached to a 1,3-dioxolane ring
Mechanism of Action
Mode of Action
It’s known that the compound has a dominant s⋯o chalcogen bond . This bond could potentially influence its interaction with its targets and the resulting changes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s behavior. For instance, 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is stored at ambient temperature , which might be crucial for maintaining its stability and efficacy.
Preparation Methods
The synthesis of 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetrachloroethylene with difluoroacetic acid in the presence of a catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane has several applications in scientific research:
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane can be compared with other halogenated dioxolanes, such as:
2,2,4,4,5,5-Hexafluoro-1,3-dioxolane: This compound has six fluorine atoms instead of a combination of chlorine and fluorine, leading to different reactivity and applications.
2,2,4,4-Tetrafluoro-1,3-dioxolane:
The unique combination of chlorine and fluorine atoms in this compound gives it distinct reactivity and applications compared to its fully fluorinated counterparts .
Properties
IUPAC Name |
4,4,5,5-tetrachloro-2,2-difluoro-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F2O2/c4-1(5)2(6,7)11-3(8,9)10-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHXHCEXDIKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(F)F)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544904 | |
| Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87075-01-2 | |
| Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
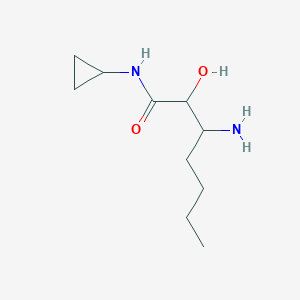

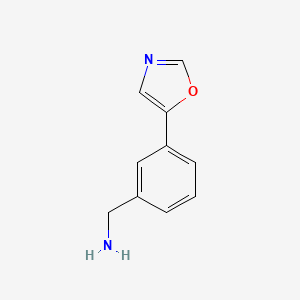
![N-[(E)-thiophen-2-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660928.png)
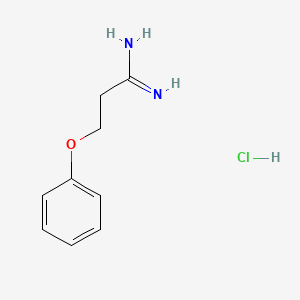




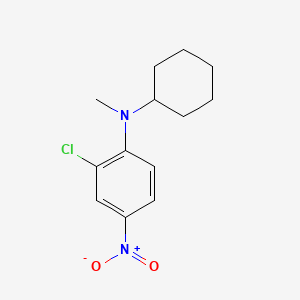
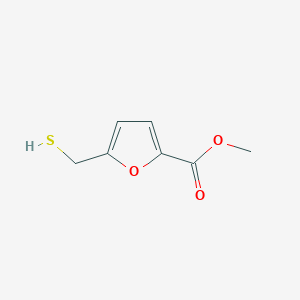


![S-[3-(benzylamino)-2-methyl-3-oxopropyl] ethanethioate](/img/structure/B1660945.png)
